molecular formula C11H13BrO2 B11719854 2-(Allyloxy)-4-methoxybenzyl Bromide

2-(Allyloxy)-4-methoxybenzyl Bromide

Cat. No.: B11719854
M. Wt: 257.12 g/mol
InChI Key: GHPJIMSXTJVGJM-UHFFFAOYSA-N
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Description

2-(Allyloxy)-4-methoxybenzyl Bromide is an organic compound that features a benzene ring substituted with an allyloxy group at the 2-position, a methoxy group at the 4-position, and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-4-methoxybenzyl Bromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-4-methoxybenzyl Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Addition Reactions: Electrophiles like bromine, chlorine, or hydrogen halides are used under controlled conditions

Major Products Formed

Scientific Research Applications

2-(Allyloxy)-4-methoxybenzyl Bromide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs due to its reactivity and ability to form various derivatives.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4-methoxybenzyl Bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The allyloxy group can participate in addition and oxidation reactions, leading to the formation of epoxides and other derivatives. These reactions are facilitated by the electron-donating methoxy group, which stabilizes the intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allyloxy)-4-methoxybenzyl Bromide is unique due to the presence of both allyloxy and methoxy groups, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(bromomethyl)-4-methoxy-2-prop-2-enoxybenzene

InChI

InChI=1S/C11H13BrO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7H,1,6,8H2,2H3

InChI Key

GHPJIMSXTJVGJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CBr)OCC=C

Origin of Product

United States

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